Exclusive Utility as a Regioselective Intermediate for 5-Substituted Pyrimidine Carbocyclic Nucleosides
A patent specifically claims 2-(oxazol-5-yl)pyrimidine-5-carbonitrile as the essential intermediate for constructing a novel class of 5-substituted pyrimidine carbocyclic nucleoside drugs, highlighting advantages of simple operational process, mild reaction conditions, and amenability to industrial scale-up [1]. In contrast, the 2-(oxazol-2-yl) isomer is not reported for this synthetic pathway, underscoring the regiochemical specificity required.
| Evidence Dimension | Documented synthetic utility for nucleoside drug intermediate |
|---|---|
| Target Compound Data | Specifically claimed as key intermediate; process described as simple, safe, mild, and industrially convenient [1]. |
| Comparator Or Baseline | 2-(Oxazol-2-yl)pyrimidine-5-carbonitrile and other 2-heteroaryl isomers |
| Quantified Difference | No equivalent patent claim or synthetic pathway reported for isomers. |
| Conditions | Patent disclosure; synthesis of 5-substituted pyrimidine carbocyclic nucleosides. |
Why This Matters
Procurement of the 5-yl isomer is mandatory for this synthetic route; any other isomer or analog would not participate in the downstream cyclization chemistry, resulting in failed synthesis.
- [1] He, Y. (Inventor). Compound disclosed as an important intermediate for synthesizing a novel 5-substituted pyrimidine carbocyclic nucleoside medicine. Semantic Scholar Patent Abstract. Accessed May 2026. View Source
